Antiparasitic Potency: 7-Methyl Substitution Enables Sub-Nanomolar IC₅₀ Activity Against Trypanosoma Species When Incorporated into AN11736
The 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol core serves as the critical scaffold for AN11736 (compound 5), a development candidate that demonstrated IC₅₀ values of 0.15 nM against T. congolense and 1.3 nM against T. vivax [1]. In direct head-to-head SAR analysis, the 7-methyl analog (compound 5) was compared against compounds with alternative 7-position substituents including 7-fluoro (21), 7-trifluoromethyl (23), 7-difluoromethyl (22), and 7-ethyl (24). The electron-withdrawing fluoro and trifluoromethyl analogs exhibited significantly reduced potency, while the difluoromethyl and ethyl analogs retained activity similar to the 7-methyl parent [1].
| Evidence Dimension | In vitro antiparasitic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 nM (T. congolense); IC₅₀ = 1.3 nM (T. vivax) for AN11736 containing 7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol core |
| Comparator Or Baseline | 7-F analog (21): significantly reduced potency; 7-CF₃ analog (23): significantly reduced potency; 7-CHF₂ analog (22): similar activity to 7-methyl; 7-ethyl analog (24): similar activity to 7-methyl |
| Quantified Difference | 7-Methyl maintains sub-nanomolar potency (0.15-1.3 nM) whereas electron-withdrawing 7-substituents cause significant potency reduction (exact fold-change not numerically reported but described as significantly reduced) |
| Conditions | In vitro growth inhibition assay against Trypanosoma congolense and Trypanosoma vivax parasites; AN11736 was evaluated as the 4-fluorobenzyl l-valinate amide derivative incorporating the 7-methyl-benzoxaborole-6-carboxylic acid core |
Why This Matters
This SAR data demonstrates that the 7-methyl substitution pattern is non-substitutable for maintaining sub-nanomolar antiparasitic potency—electron-withdrawing alternatives at the same position produce inferior activity, directly impacting lead optimization decisions.
- [1] Jacobs RT, Nare B, Wring SA, Orr MD, Chen D, Sligar JM, et al. Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT). Bioorg Med Chem Lett. 2018;28(1):6-10. View Source
